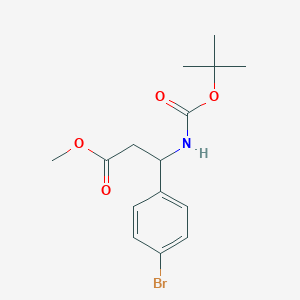

Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKABPHRXUGGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152031 | |

| Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952729-66-7 | |

| Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952729-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (S)-3-(4-bromophenyl)-3-(Boc-amino)propanoate, known by its CAS number 266306-18-7, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

- Chemical Formula : C₁₅H₂₀BrNO₄

- Molecular Weight : 358.23 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : 2.95, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Physicochemical Characteristics

- High GI Absorption : Suggests good oral bioavailability.

- Blood-Brain Barrier (BBB) Penetration : Classified as a BBB permeant, which is crucial for central nervous system (CNS) applications .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been noted to inhibit specific cytochrome P450 enzymes (CYP2C19), potentially affecting drug metabolism .

- CNS Activity : The compound's ability to penetrate the BBB indicates potential applications in treating neurological disorders .

Antimicrobial Activity

Research indicates that derivatives of this compound have shown promising antimicrobial properties. For instance, modifications have led to enhanced activity against various bacterial strains, suggesting a potential role in antibiotic development.

Anticancer Properties

Preliminary studies have explored the anticancer effects of similar compounds. In vitro assays demonstrated that related bromophenyl derivatives exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF7 (luminal A breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

-

CNS Penetration and Efficacy :

A study highlighted the synthesis of CNS-penetrant inhibitors based on similar scaffolds, demonstrating that modifications can enhance both potency and metabolic stability while retaining BBB permeability. These findings suggest that this compound may serve as a lead compound for developing CNS-active drugs . -

Anticancer Activity :

In a comparative study of various bromophenyl compounds, one derivative exhibited an IC50 value of 34 nM against tumor cells, indicating strong anticancer potential. This study underscores the importance of structural modifications in enhancing biological efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Molecular Weight | 358.23 g/mol |

| Log P | 2.95 |

| GI Absorption | High |

| BBB Penetration | Yes |

| CYP Inhibition | CYP2C19 (Yes), Others (No) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

A. Functional Group Impact :

- Boc Protection: The Boc group in the target compound enhances stability during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attack) . In contrast, the free amino group in (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8) increases reactivity but necessitates low-temperature storage .

- Ester vs. Acid: The methyl ester in the target compound improves solubility in organic solvents (e.g., toluene, DCM) compared to carboxylic acid analogs like Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid (CAS 114359-37-4), which may require polar solvents .

B. Substituent Effects :

- Bromophenyl vs. Ethylphenyl: The 4-bromophenyl group in the target compound contributes to higher molecular weight and electron-withdrawing effects, influencing π-π stacking in protein binding .

- Salt Forms: The hydrochloride salt of (S)-3-Amino-3-(4-bromophenyl)propanoic acid (CAS 930769-56-5) enhances aqueous solubility compared to the neutral Boc-protected ester, making it suitable for biological assays .

Research Findings and Trends

- Stability : Boc protection significantly extends shelf life compared to free amines, as seen in the target compound’s long-term storage compatibility .

- Reactivity : The methyl ester group in the target compound allows for efficient transesterification or hydrolysis, unlike the stable carboxylic acid in CAS 24250-84-8 .

- Biological Relevance : The 4-bromophenyl moiety is increasingly favored in antiviral and anticancer agents for its halogen bonding capabilities, as evidenced by its use in MPI128 analogs () and PROTACs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (S)-3-(4-Bromophenyl)-3-(Boc-amino)propanoate?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 4-bromophenyl aldehyde with methyl acrylate under basic conditions (e.g., NaOH) to form an intermediate β-keto ester.

Amination : Introduce the amino group via reductive amination or Michael addition, ensuring stereochemical control for the (S)-configuration.

Boc Protection : Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Key Considerations : Enantioselectivity is achieved using chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester, Boc-protected amine, and bromophenyl groups. Key signals include the Boc tert-butyl protons (δ 1.4 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H and isocratic elution (e.g., hexane:isopropanol 90:10) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 358.232 (C₁₅H₂₀BrNO₄⁺) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously ensured during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts like Jacobsen’s thiourea catalysts or cinchona alkaloids to control stereochemistry during amination .

- Post-Synthesis Analysis : Compare optical rotation values with literature data. Chiral HPLC retention times should match the (S)-enantiomer standard, with <1% (R)-enantiomer detected .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric purity .

Q. What are the stability challenges of the Boc group under varying reaction conditions?

- Methodological Answer :

- Acid Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Avoid trifluoroacetic acid (TFA) in downstream reactions unless deprotection is intended.

- Thermal Stability : Decomposition occurs above 40°C in acidic environments. Store the compound at 2–8°C in inert atmospheres (e.g., argon) .

- Alternative Protecting Groups : For acid-prone reactions, consider Fmoc or Cbz groups, though these may require additional optimization .

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C .

- Comparative Reactivity : Bromine’s lower electronegativity vs. chlorine slows oxidative addition; use higher catalyst loading (10 mol%) for sluggish substrates .

- Side Reactions : Competing debromination is minimized by avoiding strong bases (e.g., t-BuOK) .

Q. How to resolve contradictions in reported bioactivity data of structural analogs?

- Methodological Answer :

- Purity Assessment : Contradictions often arise from impurities. Use LC-MS to confirm >98% purity and quantify residual solvents .

- Assay Standardization : Use isogenic cell lines (e.g., HEK293) and consistent IC₅₀ protocols. Compare with analogs like Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate to isolate substituent effects .

- Data Reproducibility : Cross-validate in multiple labs using blinded samples to eliminate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.